molecular formula C14H10N2O2S B15006139 2-(Benzylsulfanyl)-4-nitrobenzonitrile

2-(Benzylsulfanyl)-4-nitrobenzonitrile

Cat. No.: B15006139
M. Wt: 270.31 g/mol
InChI Key: UOGBLHSENOPHFV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-nitrobenzonitrile is a chemical compound for research applications. This product is provided as is, and the buyer assumes responsibility for confirming its identity and purity. No warranty of merchantability or fitness for a particular purpose is expressed or implied. It is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Consult the Safety Data Sheet (SDS) before use. This compound may be harmful if inhaled, ingested, or absorbed through the skin. Use with appropriate personal protective equipment, including gloves, eye protection, and suitable clothing. Ensure adequate ventilation. NOTE: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-benzylsulfanyl-4-nitrobenzonitrile

InChI

InChI=1S/C14H10N2O2S/c15-9-12-6-7-13(16(17)18)8-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

UOGBLHSENOPHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Principle : Substitution of a halogen atom in 2-chloro-4-nitrobenzonitrile with benzylthiolate.
Procedure :

  • Synthesis of 2-chloro-4-nitrobenzonitrile :
    • Nitration of 2-chlorobenzonitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 2-chloro-4-nitrobenzonitrile.
    • Note: The nitrile group directs nitration to the para position, while the chloro group occupies the ortho position.
  • Halogen Replacement with Benzylsulfanyl Group :
    • React 2-chloro-4-nitrobenzonitrile with benzylthiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or NMP) at 80–120°C.
    • Alternative : Use Ullmann coupling with CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ in DMSO at 100°C.

Key Data :

Starting Material Conditions Yield Reference
2-Chloro-4-nitrobenzonitrile K₂CO₃, DMF, 120°C, 12 h 78%
2-Chloro-4-nitrobenzonitrile CuI, 1,10-phenanthroline, DMSO 65%

Advantages : Straightforward, scalable.
Challenges : Requires high-purity 2-chloro-4-nitrobenzonitrile.

Diazotization and Thiolation

Principle : Conversion of an amino group to a diazonium salt, followed by displacement with benzylthiol.
Procedure :

  • Synthesis of 2-amino-4-nitrobenzonitrile :
    • Reduce 2-nitro-4-nitrobenzonitrile (hypothetical precursor) or introduce an amino group via directed ortho-metalation.
  • Diazotization and Substitution :
    • Treat 2-amino-4-nitrobenzonitrile with NaNO₂/HCl at 0°C to form the diazonium salt.
    • React with benzylthiol in the presence of Cu(I) salts (e.g., CuCN) in aqueous HCl.

Key Data :

Step Conditions Yield Reference
Diazonium salt formation NaNO₂, HCl, 0°C 90%
Thiolation CuCN, H₂O, RT 62%

Advantages : Avoids halogenated intermediates.
Challenges : Handling unstable diazonium salts; competing side reactions.

Benzylation of 2-Mercapto-4-nitrobenzonitrile

Principle : Alkylation of a preformed thiol intermediate.
Procedure :

  • Synthesis of 2-mercapto-4-nitrobenzonitrile :
    • Treat 2-chloro-4-nitrobenzonitrile with NaSH in NMP at 160°C for 3–7 h.
    • Alternative : Use thiourea in ethanol under reflux, followed by hydrolysis.
  • Benzylation :
    • React 2-mercapto-4-nitrobenzonitrile with benzyl bromide and K₂CO₃ in acetone at 60°C.

Key Data :

Step Conditions Yield Reference
Thiol formation NaSH, NMP, 160°C 85%
Benzylation K₂CO₃, acetone, 60°C 89%

Advantages : High yields at both stages.
Challenges : Requires handling malodorous thiol intermediates.

Comparative Analysis of Methods

Method Yield Range Cost Efficiency Scalability
NAS with Ullmann Coupling 65–78% Moderate High
Diazotization-Thiolation 60–70% Low Moderate
Benzylation of Thiol 85–89% High High

Optimal Route : Benzylation of 2-mercapto-4-nitrobenzonitrile offers the highest yield and scalability, though it requires a two-step process.

Practical Considerations

  • Solvent Choice : DMF and NMP are preferred for NAS due to high dielectric constants.
  • Catalyst Recycling : Cu catalysts in Ullmann coupling can be recovered via filtration.
  • Safety : Nitro compounds are explosive; reactions should be conducted below 150°C.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Ammonia or amines for conversion to amides, water or acids for conversion to carboxylic acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides, carboxylic acids.

Scientific Research Applications

2-(Benzylsulfanyl)-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the benzylsulfanyl group can interact with thiol-containing biomolecules, potentially leading to the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of 2-(benzylsulfanyl)-4-nitrobenzonitrile with analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Notes Reference
This compound Benzonitrile 2-benzylsulfanyl, 4-nitro 270.31 Nitro (EWG), benzylsulfanyl (moderate EDG/EWG) -
2-(4-Methylphenyl)benzonitrile Benzonitrile 2-(4-methylphenyl) 193.24 Methyl (EDG), cyano (EWG)
4-(Methylsulfonyl)benzonitrile Benzonitrile 4-methylsulfonyl 181.21 Methylsulfonyl (strong EWG)
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-...† Pyrimidine 2-benzylsulfanyl, 4-(4-methylphenyl)sulfanyl, 6-pentyl - Multiple sulfur substituents, pentyl chain
8-Arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones Purine Benzylsulfanyl, hydrazono - Hydrazone tautomerism observed

†Full name: 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile

Key Observations :

  • The nitro group in the target compound is a strong electron-withdrawing group (EWG), directing electrophilic substitution to meta positions and reducing aromatic ring reactivity.
  • Benzylsulfanyl substituents, present in both benzonitrile and heterocyclic analogs (e.g., purines, pyrimidines), introduce steric bulk and moderate electronic effects. In benzonitrile derivatives, sulfur’s resonance donation may compete with inductive withdrawal, depending on substituent positioning .
  • Methylsulfonyl (in 4-(methylsulfonyl)benzonitrile) is a stronger EWG than nitro, significantly polarizing the aromatic ring .
Electronic Effects and Reactivity
  • Hammett Equation Correlations: Studies on purine derivatives (e.g., 8-arylhydrazono-2-benzylsulfanyl-purines) demonstrate substituent electronic effects on reaction rates and tautomeric equilibria. For example, electron-withdrawing groups stabilize hydrazone forms, while electron-donating groups favor alternative tautomers .
  • Nitro vs. Methylsulfonyl : The nitro group (σₚ⁺ ≈ +0.78) is less electron-withdrawing than methylsulfonyl (σₚ⁺ ≈ +1.00), suggesting 4-(methylsulfonyl)benzonitrile is more deactivated toward electrophilic attack than the target compound .
  • Benzylsulfanyl : The sulfur atom’s lone pairs enable resonance donation, but its electronegativity induces inductive withdrawal. This duality creates a net moderate EWG effect in aromatic systems.
Physicochemical Properties
  • Thermal Stability : Nitro groups may lower thermal stability due to explosive tendencies, whereas sulfur substituents could enhance stability through intermolecular interactions (e.g., S···S contacts) .

Q & A

Q. What are the established synthetic routes for 2-(benzylsulfanyl)-4-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • Method 1 : Reacting 4-nitrobenzonitrile with benzyl mercaptan (benzylthiol) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 60–80°C. The nitro group activates the aromatic ring for substitution at the ortho position .
  • Method 2 : Using transition-metal-catalyzed coupling (e.g., CuI or Pd catalysts) to introduce the benzylsulfanyl group. This method requires rigorous anhydrous conditions to avoid side reactions .
    Key considerations :
  • Temperature control is critical to prevent nitro group reduction or decomposition.
  • Purity of starting materials (e.g., 4-nitrobenzonitrile) must exceed 98% to minimize byproducts .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles, torsion angles, and regiochemistry. For example:

  • SHELX refinement : Use SHELXL for small-molecule refinement to model the benzylsulfanyl group’s orientation relative to the nitro and nitrile substituents. Hydrogen bonding or π-π stacking interactions (if present) can be mapped to validate packing efficiency .
  • Common pitfalls : Twinning or poor crystal quality may require iterative refinement cycles. High-resolution data (>1.0 Å) is recommended for nitro group characterization due to its electron-withdrawing effects .

Q. What safety protocols are essential when handling this compound, given structural analogs’ toxicity profiles?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P2 respirators to avoid inhalation of fine particles .
  • Toxicology : Structural analogs like 4-nitrobenzonitrile have shown hepatotoxic effects in acute exposure cases. Monitor for elevated triglycerides and liver enzymes in preclinical studies .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in reactions involving this compound?

The nitro group directs electrophilic substitution to the meta position relative to itself, while the benzylsulfanyl group acts as an ortho/para director. Computational studies (e.g., DFT calculations) can predict regiochemical outcomes:

  • Case study : In cycloaddition reactions, the nitro group enhances reactivity with dipolarophiles, favoring isoxazole formation at the meta position. Experimental validation via HPLC or NMR kinetic studies is required to confirm theoretical predictions .

Q. What strategies mitigate impurities in this compound synthesis, and how are they analytically validated?

  • Chromatographic purification : Use flash chromatography (hexane/ethyl acetate gradient) to separate unreacted 4-nitrobenzonitrile and benzylthiol byproducts.
  • Spectroscopic validation :
    • ¹H NMR : Monitor aromatic proton shifts (δ 8.3–7.5 ppm) to detect residual starting materials.
    • HPLC-MS : Quantify impurities >0.1% using reverse-phase C18 columns and ESI+ ionization .
      Note : Suppliers often omit analytical data for custom intermediates, necessitating in-house validation .

Q. How do contradictory data on nitrobenzonitrile derivatives inform experimental design for this compound?

  • Purity discrepancies : Commercial 4-nitrobenzonitrile samples vary in purity (98–99.5%), impacting reaction reproducibility. Always cross-validate with independent assays (e.g., melting point or elemental analysis) .
  • Toxicological variability : Acute toxicity studies on nitrobenzonitriles report conflicting LD₅₀ values. Preclinical studies should include negative controls and dose-ranging experiments to isolate compound-specific effects .

Methodological Considerations

  • Synthetic scalability : Pilot reactions at >10 mmol scale often require optimized stoichiometry (e.g., 1.2 equivalents of benzylthiol) to compensate for volatility losses .
  • Crystallography troubleshooting : If twinning occurs, use the TWIN/BASF commands in SHELXL or switch to synchrotron radiation for better resolution .

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